molecular formula C22H16ClN3O4 B11547493 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol

Cat. No.: B11547493
M. Wt: 421.8 g/mol
InChI Key: QSNDCKHVSDUDTC-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol typically involves the condensation of 4-(1,3-benzoxazol-2-yl)aniline with 4-chloro-3,5-dimethyl-6-nitrosalicylaldehyde under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. The presence of the benzoxazole ring, nitro group, and phenolic hydroxyl group enhances its reactivity and potential for various applications .

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

2-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-chloro-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C22H16ClN3O4/c1-12-16(21(27)20(26(28)29)13(2)19(12)23)11-24-15-9-7-14(8-10-15)22-25-17-5-3-4-6-18(17)30-22/h3-11,27H,1-2H3

InChI Key

QSNDCKHVSDUDTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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